1,4-Benzoxazines represent a significant class of heterocyclic compounds with a wide range of biological activities, including antibacterial, antifungal, and antitumor properties [, ]. These compounds are characterized by a benzene ring fused to a six-membered oxazine ring, which contains one oxygen and one nitrogen atom. The presence of various substituents on the benzene and oxazine rings allows for the fine-tuning of their biological and chemical properties.
Methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate is a chemical compound belonging to the benzoxazine family, characterized by its unique structure and potential biological activities. It features a bromine atom and a carboxylate group, which enhance its reactivity and biological profile. The compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, particularly in anticancer research.
This compound can be synthesized through various methods, primarily involving multi-step organic reactions. It falls under the classification of heterocyclic compounds, specifically benzoxazines, which are known for their diverse chemical properties and biological activities. The molecular formula of methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate is , with a molecular weight of approximately 286.09 g/mol .
The synthesis of methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate typically involves several key steps:
The reaction conditions usually require controlled temperatures and specific solvents to optimize yields. For instance, reactions may be conducted under reflux conditions in solvents such as toluene or dichloromethane . The use of catalysts like copper(I) enhances the efficiency of the synthesis process.
The molecular structure of methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate can be described as follows:
Molecular Data:
Methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate can undergo several types of chemical reactions:
Reagents commonly used in these reactions include:
Conditions often involve varying temperatures and solvent systems to enhance reaction rates and yields .
The mechanism of action for methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that it may exhibit anticancer properties by inhibiting cell growth pathways.
The compound appears to interact with the Epidermal Growth Factor Receptor (EGFR), influencing pathways related to cellular proliferation and survival . This interaction suggests potential therapeutic applications in oncology.
Methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate exhibits several notable physical properties:
Property | Value |
---|---|
Molecular Weight | 286.09 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The chemical properties include:
Property | Description |
---|---|
Reactivity | Moderate due to functional groups |
Stability | Stable under normal conditions |
These properties are crucial for understanding its behavior in various chemical environments .
Methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate has potential applications in:
Further research is necessary to explore its full range of biological activities and potential therapeutic uses .
1,4-Benzoxazine derivatives have evolved into versatile pharmacophores since their initial exploration in the mid-20th century. Early research focused on natural product isolation (e.g., antimicrobial benzoxazinoids from cereals), but synthetic derivatives now dominate medicinal applications . The scaffold’s adaptability is evidenced by its presence in diverse therapeutic candidates:
Table 1: Therapeutic Applications of 1,4-Benzoxazine Derivatives
Therapeutic Area | Example Compound | Biological Target/Activity | Structural Features |
---|---|---|---|
Antimicrobial | Compound 3 | Bacterial histidine kinase inhibitor | 2-Substituted alkyl chain |
Cardiovascular | Compound 6 | Myocardial necrosis protection | 5,7,8-Trimethyl substitution |
Neuroprotection | Compound 8 | Neuroprotectant | 8-Arylalkylamino group |
Metabolic Disease | Compound 7 | PPARα/γ agonist | Carboxylic acid side chain |
This progression underscores the scaffold’s capacity for rational optimization, paving the way for advanced derivatives like methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate.
The strategic incorporation of bromine and ester groups significantly alters the molecular properties and bioactivity of benzoxazine derivatives:
Biological Implications: Brominated benzoxazines often exhibit enhanced antimicrobial and anticancer activities. The bromine atom serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki coupling), enabling further derivatization to optimize pharmacokinetic properties [2] [3]. In methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate (CAS: 2092040-62-3), bromination is critical for its role as an intermediate in antibacterial agents [2] [3].
Esterification (C5 Carboxylate):
Table 2: Impact of Substituents on Benzoxazine Derivatives
Compound | CAS Number | Molecular Formula | Key Substituents | Role in Bioactivity |
---|---|---|---|---|
Methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate | 2092040-62-3 | C₁₀H₈BrNO₄ | 7-Br, 5-COOCH₃ | Antimicrobial intermediate; cross-coupling substrate |
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | 142166-00-5 | C₁₀H₉NO₄ | 7-H, 7-COOCH₃ | Carboxylic acid precursor; hydrogen bond acceptor |
Methyl 6-bromo-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylate | 141761-85-5 | C₁₀H₈BrNO₄ | 6-Br, 8-COOCH₃ | Regioisomer demonstrating positional halogen effects |
3,4-Dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid | 208772-72-9 | C₉H₇NO₄ | 8-COOH | Direct enzyme target engagement |
The 3-oxo group in 3,4-dihydro-2H-1,4-benzoxazines is a critical pharmacophoric element with multifaceted roles:
Hydrogen Bonding Capacity:The carbonyl oxygen acts as a strong hydrogen bond acceptor, facilitating interactions with serine/threonine residues in kinase active sites or polar residues in GPCR binding pockets. This feature is pivotal in fibrinogen receptor antagonists where the 3-oxo group stabilizes the bioactive conformation [7]. In immunostimulants like 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives, hydrogen bonding augments target affinity .
Conformational Rigidity:The 3-oxo group fixes the lactam ring in a planar conformation, reducing entropy upon binding and enhancing binding affinity. This rigidity is exploited in neuroprotectants (e.g., compounds 8–10) to maintain optimal spatial orientation for target engagement [8].
Synthetic Accessibility:3-Oxo benzoxazines are efficiently synthesized via ring closure of 2-aminophenols with chloroacetyl chloride (Scheme 1), enabling rapid library generation. Reduction of the 3-oxo group yields dihydrobenzoxazines, expanding scaffold diversity [7].
Scheme 1: Synthesis of 3-Oxo-1,4-Benzoxazines via Ring Closure
2-Aminophenol + ClCH₂C(O)Cl → 2H-1,4-Benzoxazin-3(4H)-one
Conditions: Refluxing methylisobutylketone (MIBK), NaHCO₃(aq)
Electron-Withdrawing Effects:The carbonyl group withdraws electrons from the nitrogen atom, lowering its pKa and influencing protonation states critical for ionic interactions. In methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate, this enhances the electrophilicity of C7, facilitating nucleophilic substitution [7] [10].
Biological Stability:Compared to reducible functional groups (e.g., nitro or azo), the 3-oxo motif resists metabolic degradation, improving in vivo half-lives. Crystalline derivatives like methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (melting point: 256–258°C) demonstrate enhanced stability during storage [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3